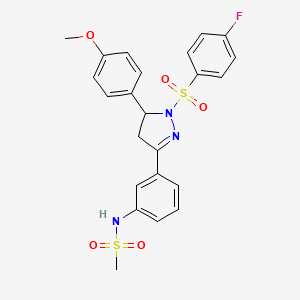
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O5S2 and its molecular weight is 503.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Sulfonamide group : Known for its antibacterial properties.
- Fluorophenyl and methoxyphenyl substituents : These groups are often linked to enhanced biological activity.
1. Anticancer Activity
Research indicates that derivatives of pyrazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent inhibitory effects on various cancer cell lines:
- EGFR Inhibition : A derivative demonstrated an IC50 of 0.07 µM against the epidermal growth factor receptor (EGFR), comparable to the standard drug erlotinib .
- MCF-7 Cell Line : Another study reported an IC50 of 0.08 µM against MCF-7 cells, indicating strong antiproliferative activity .
2. Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in several studies:
- Cyclooxygenase Inhibition : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Specific derivatives exhibited IC50 values as low as 3.8 nM against inflammatory cytokines .
- In Vivo Studies : Animal models have demonstrated that certain pyrazole derivatives effectively reduce inflammation markers, suggesting their utility in treating inflammatory diseases .
3. Antioxidant Properties
Molecular docking studies have indicated that this compound may possess antioxidant capabilities:
- Reactive Oxygen Species (ROS) Scavenging : The structural features of the compound suggest a potential for scavenging free radicals, thereby protecting cells from oxidative stress .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety acts as a competitive inhibitor for enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : The compound may interact with various receptors, including those involved in cell signaling pathways associated with cancer and inflammation.
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5S2/c1-32-20-10-6-16(7-11-20)23-15-22(17-4-3-5-19(14-17)26-33(2,28)29)25-27(23)34(30,31)21-12-8-18(24)9-13-21/h3-14,23,26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATMDBJUCCZKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














